molecular formula C28H25NO5 B1245773 Fluodipine

Fluodipine

Cat. No.: B1245773
M. Wt: 455.5 g/mol
InChI Key: LKXSLWHAMCVPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluodipine is a fluorenone-1,4-dihydropyridine derivative distinguished by its selective cardiodepressant activity. Unlike classical 1,4-dihydropyridines (DHPs) such as nifedipine or felodipine, this compound incorporates a fluorenone moiety, which modifies its pharmacological profile. Studies demonstrate that this compound preferentially inhibits cardiac L-type calcium channels over vascular smooth muscle channels, reducing heart rate and contractility without significant vasodilation . Its molecular formula (C₂₀H₁₇Cl₂NO₃) and structure (Figure 1) reflect hybrid features of DHPs and fluorenone systems, contributing to its distinct mechanism of action .

Properties

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-(9-oxofluoren-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H25NO5/c1-5-14-33-27(31)22-16(3)29-17(4)23(28(32)34-15-6-2)25(22)20-12-9-13-21-24(20)18-10-7-8-11-19(18)26(21)30/h5-13,25,29H,1-2,14-15H2,3-4H3

InChI Key

LKXSLWHAMCVPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=C3C4=CC=CC=C4C(=O)C3=CC=C2)C(=O)OCC=C

Synonyms

1,4-dihydro-2,6-dimethyl-4-(fluorenon-4-yl)pyridine-3,5-dicarboxylic acid diallyl ester
fluodipine

Origin of Product

United States

Comparison with Similar Compounds

Fluodipine belongs to the dihydropyridine class of calcium channel blockers (CCBs), which includes felodipine, nifedipine, and amlodipine. Below is a systematic comparison based on structural, pharmacokinetic, and pharmacodynamic properties.

Table 1: Structural and Pharmacokinetic Comparison
Compound Molecular Formula Molecular Weight Bioavailability Half-Life (hrs) Metabolism Pathway Key Selectivity
This compound C₂₀H₁₇Cl₂NO₃ 402.26 Not reported 6–8 (estimated) Hepatic (CYP3A4-mediated) Cardiac L-type channels
Felodipine C₁₈H₁₉Cl₂NO₄ 384.25 15–20% 11–16 CYP3A4 oxidation to pyridine Vascular smooth muscle
Nifedipine C₁₇H₁₈N₂O₆ 346.33 45–56% 2–5 CYP3A4 oxidation Vascular > Cardiac
Amlodipine C₂₀H₂₅ClN₂O₅ 408.88 64–90% 30–50 CYP3A4 hydroxylation Vascular smooth muscle

Sources :

Structural Differences

This compound’s fluorenone moiety replaces the aromatic substituent found in classical DHPs (e.g., felodipine’s 2,3-dichlorophenyl group). In contrast, felodipine and nifedipine rely on nitro or dichlorophenyl groups for vascular selectivity, while amlodipine’s long-acting profile stems from its basic aminoalkoxy side chain .

Pharmacokinetic Profiles
  • Absorption and Bioavailability: this compound’s bioavailability remains unquantified in available literature, but its lipophilic fluorenone group may enhance membrane permeability. Felodipine and nifedipine exhibit lower bioavailability (15–20% and 45–56%, respectively) due to first-pass metabolism, whereas amlodipine’s high bioavailability (64–90%) correlates with prolonged tissue binding .
  • Metabolism: All four compounds undergo CYP3A4-mediated metabolism, but their pathways diverge. This compound and felodipine are oxidized to pyridine derivatives, whereas amlodipine undergoes hydroxylation . Notably, felodipine’s metabolism is significantly inhibited by grapefruit juice, increasing its plasma concentration by 2–3 fold .
Pharmacodynamic Effects
  • Cardiac vs. Vascular Selectivity : this compound uniquely suppresses cardiac contractility and pacemaker activity, making it suitable for arrhythmia management. In contrast, felodipine and amlodipine predominantly dilate peripheral vasculature, reducing blood pressure with minimal cardiac effects . Nifedipine’s rapid vasodilation can reflexively increase heart rate, a drawback absent in this compound .
  • Clinical Applications: this compound: Investigated for arrhythmias and angina with comorbid tachycardia . Felodipine/Amlodipine: First-line antihypertensives due to vascular selectivity .
Adverse Effects and Drug Interactions

This compound’s cardiac selectivity may reduce peripheral edema (a common DHP side effect) but could exacerbate bradycardia or heart block. Felodipine and amlodipine are associated with dizziness and flushing due to vasodilation . All DHPs interact with CYP3A4 inhibitors (e.g., erythromycin), but this compound’s interaction profile remains understudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.